Cas no 83019-90-3 (N-(2-Aminoethyl)-4-chlorobenzenesulfonamide)
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Aminoethyl)-4-chlorobenzenesulfonamide
- N-(2-aminoethyl)-4-chlorobenzenesulfonamide(SALTDATA: FREE)
- N-<4-Chlor-benzolsulfonyl>-aethylendiamin
- DTXSID40515724
- SCHEMBL66632
- BS-36946
- MFCD03634546
- CHEMBRDG-BB 7420435
- MWEBCGQFQBAAJP-UHFFFAOYSA-N
- SB81101
- CS-0330975
- AKOS000155524
- N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide
- 83019-90-3
-
- MDL: MFCD03634546
- Inchi: 1S/C8H11ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
- InChI Key: MWEBCGQFQBAAJP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(NCCN)(=O)=O
Computed Properties
- Exact Mass: 234.02300
- Monoisotopic Mass: 234.0229765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- PSA: 80.57000
- LogP: 2.74900
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A621848-50mg |
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide |
83019-90-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621848-100mg |
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide |
83019-90-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A621848-500mg |
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide |
83019-90-3 | 500mg |
$ 135.00 | 2022-06-07 | ||
| abcr | AB221514-1 g |
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide; 95% |
83019-90-3 | 1g |
€128.10 | 2023-03-08 | ||
| abcr | AB221514-5 g |
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide; 95% |
83019-90-3 | 5g |
€365.50 | 2023-03-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401645-1g |
N-(2-aminoethyl)-4-chlorobenzenesulfonamide |
83019-90-3 | 95+% | 1g |
¥1665.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401645-5g |
N-(2-aminoethyl)-4-chlorobenzenesulfonamide |
83019-90-3 | 95+% | 5g |
¥4561.00 | 2024-07-28 | |
| A2B Chem LLC | AD99571-1g |
N-(2-AMINOETHYL)-4-CHLOROBENZENESULFONAMIDE |
83019-90-3 | 95% | 1g |
$61.00 | 2023-12-30 | |
| A2B Chem LLC | AD99571-5g |
N-(2-AMINOETHYL)-4-CHLOROBENZENESULFONAMIDE |
83019-90-3 | 95% | 5g |
$212.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1266482-1g |
N-(2-AMINOETHYL)-4-CHLOROBENZENESULFONAMIDE |
83019-90-3 | 95% | 1g |
$165 | 2025-02-24 |
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide Suppliers
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on N-(2-Aminoethyl)-4-chlorobenzenesulfonamide
Introduction to N-(2-Aminoethyl)-4-chlorobenzenesulfonamide (CAS No. 83019-90-3)
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide, a compound with the chemical identifier CAS No. 83019-90-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an aminoethyl group and a chlorobenzene sulfonamide moiety makes it a versatile intermediate for synthesizing various biologically active compounds.
The compound's structure, characterized by a benzene ring substituted with a chloro group at the 4-position and a sulfonamide group linked to a 2-aminoethyl chain, imparts specific chemical reactivity and solubility properties. These features are crucial for its utility in medicinal chemistry, particularly in the design of novel therapeutic agents. The sulfonamide functional group is well-known for its role in medicinal chemistry, often serving as a pharmacophore in drugs targeting bacterial infections, inflammatory diseases, and other metabolic disorders.
Recent advancements in the synthesis and application of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide have highlighted its importance in the development of targeted therapies. Researchers have been exploring its potential as a precursor in the synthesis of protease inhibitors, which are critical in treating conditions such as HIV/AIDS and cancer. The aminoethyl side chain enhances the compound's ability to interact with biological targets, making it an attractive candidate for further pharmacological investigation.
In addition to its role in protease inhibition, N-(2-Aminoethyl)-4-chlorobenzenesulfonamide has shown promise in the development of antimicrobial agents. The chlorobenzene sulfonamide moiety contributes to its antimicrobial properties by interfering with bacterial cell wall synthesis and other essential metabolic pathways. This has led to interest in using this compound as part of combination therapies to combat resistant bacterial strains.
The synthesis of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the aminoethyl group at the 2-position of the chlorobenzene sulfonamide necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and development purposes.
From a biochemical perspective, N-(2-Aminoethyl)-4-chlorobenzenesulfonamide exhibits interesting interactions with biological macromolecules. Its ability to bind to enzymes and receptors has been studied using computational modeling and experimental techniques. These studies have provided insights into its mechanism of action and potential side effects, which are essential for evaluating its suitability as a drug candidate.
The compound's solubility profile is another critical factor that influences its pharmaceutical applications. N-(2-Aminoethyl)-4-chlorobenzenesulfonamide demonstrates good solubility in both polar and non-polar solvents, which facilitates its formulation into various dosage forms. This property is particularly advantageous for developing oral medications that require efficient absorption into the bloodstream.
Future research directions for N-(2-Aminoethyl)-4-chlorobenzenesulfonamide include exploring its derivatives and analogs to enhance its therapeutic efficacy. By modifying specific structural features, scientists aim to develop compounds with improved target specificity, reduced toxicity, and enhanced pharmacokinetic properties. Such modifications could lead to new treatments for a wide range of diseases.
The growing interest in sulfonamide derivatives underscores their significance in modern drug discovery. N-(2-Aminoethyl)-4-chlorobenzenesulfonamide exemplifies how structural modifications can yield compounds with diverse biological activities. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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